6-bromo-1H-pyrrolo[2,3-b]pyridine
Description
Significance of Nitrogen-Containing Heterocyclic Compounds in Modern Chemical Science
Nitrogen-containing heterocycles are a vast and vital class of organic compounds, integral to the fabric of life and industry. wisdomlib.orgopenmedicinalchemistryjournal.com They are found in the core structures of many natural products, including vitamins, alkaloids, and antibiotics. openmedicinalchemistryjournal.comijcaonline.org In fact, an analysis of FDA-approved drugs reveals that a majority of small-molecule pharmaceuticals incorporate nitrogen heterocycles, highlighting their unparalleled importance in medicine. openmedicinalchemistryjournal.commsesupplies.com Their applications extend beyond pharmaceuticals into agrochemicals, polymers, dyes, and corrosion inhibitors, demonstrating their versatility and broad impact. elsevierpure.commsesupplies.com The unique structural and electronic properties conferred by the nitrogen atom(s) allow these compounds to interact with biological targets with high specificity and affinity, making them a primary focus for synthetic and medicinal chemists. elsevierpure.com
The 1H-Pyrrolo[2,3-b]pyridine Core as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery
Among the myriad of nitrogen-containing heterocycles, the 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole (B17877), has emerged as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile template for the design of novel bioactive agents. The fusion of a pyrrole (B145914) and a pyridine (B92270) ring creates a unique electronic and steric environment that is often a bioisostere for other important heterocycles like purines and indoles.
The 1H-pyrrolo[2,3-b]pyridine core is a key component in a number of approved drugs and clinical candidates, particularly in the area of oncology. Its derivatives have shown potent inhibitory activity against a range of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. nih.govnih.govgoogle.com For instance, derivatives of this scaffold have been investigated as inhibitors of Janus kinase 1 (JAK1), fibroblast growth factor receptors (FGFRs), and FMS-like tyrosine kinase 3 (FLT3), all of which are important targets in the treatment of various cancers and inflammatory diseases. nih.govrsc.orgnih.gov
Role of Halogenated Pyrrolo[2,3-b]pyridine Derivatives, Specifically 6-Bromo-1H-pyrrolo[2,3-b]pyridine, in Synthetic Strategies and Biological Investigations
The introduction of a halogen atom, such as bromine, onto the 1H-pyrrolo[2,3-b]pyridine scaffold can significantly influence its chemical reactivity and biological activity. Halogenation provides a versatile handle for further chemical modifications through various cross-coupling reactions, allowing for the systematic exploration of the chemical space around the core structure.
This compound , in particular, serves as a key intermediate in the synthesis of more complex molecules. The bromine atom at the 6-position is amenable to a variety of transformations, including Suzuki, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide array of substituents, which is a critical strategy in structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of drug candidates. For example, the synthesis of certain anticancer agents has utilized this compound as a starting material to build more elaborate structures. nih.gov
From a biological perspective, the bromine atom can also directly contribute to the compound's activity by forming halogen bonds with biological targets or by altering the electronic properties of the molecule, which can affect its binding affinity and pharmacokinetic profile. The strategic placement of a bromine atom can lead to enhanced potency and selectivity of the resulting derivatives. The investigation of compounds derived from this compound has led to the discovery of potent inhibitors of various enzymes and receptors, demonstrating the value of this halogenated intermediate in the quest for new therapeutic agents. nih.gov
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 143468-13-7 |
| Molecular Formula | C7H5BrN2 |
| Molecular Weight | 197.04 g/mol |
| IUPAC Name | This compound |
| Physical Form | Solid |
| Purity | Typically ≥97% |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXJGVGBEDEAAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457223 | |
| Record name | 6-bromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143468-13-7 | |
| Record name | 6-bromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-7-azaindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 6 Bromo 1h Pyrrolo 2,3 B Pyridine and Its Advanced Intermediates
Established Synthetic Routes and Precursors to the 1H-Pyrrolo[2,3-b]pyridine System
The construction of the 1H-pyrrolo[2,3-b]pyridine core can be achieved through various synthetic pathways, often involving multi-step sequences that have been refined over time.
Multi-Step Synthesis Approaches from Diverse Starting Materials
The synthesis of the 1H-pyrrolo[2,3-b]pyridine skeleton can be accomplished through several established methods, including modifications of the Madelung and Fischer indole (B1671886) syntheses. These classical approaches have been adapted to accommodate the pyridine (B92270) ring, providing access to a range of substituted 7-azaindole (B17877) derivatives.
One common strategy involves the construction of the pyrrole (B145914) ring onto a pre-existing pyridine precursor. For instance, aminopyridines can react with ketones to form imines or enamines, which then undergo an intramolecular Hegedus-Mori-Heck reaction to yield the corresponding azaindole. researchgate.net This one-pot procedure has proven to be general for the synthesis of various isomeric azaindoles. researchgate.net
Another approach involves the oxidation and cyclization of o-hydroxyaminostyrylpyridines to produce 2-aryl-1-hydroxyazaindoles, which can then be reduced to the corresponding 2-arylazaindoles. researchgate.net This method has been successfully applied to the synthesis of 2-aryl substituted 6-azaindoles starting from 4-methyl-3-nitropyridine and various aryl aldehydes. researchgate.net
Regioselective Bromination Strategies for the Pyrrolo[2,3-b]pyridine Nucleus
Once the 1H-pyrrolo[2,3-b]pyridine core is assembled, the introduction of a bromine atom at the C-6 position is a key transformation. Direct bromination of the 1H-pyrrolo[2,3-b]pyridine nucleus can be challenging due to the presence of multiple reactive sites. Electrophilic substitution reactions, such as nitration, nitrosation, bromination, and iodination, predominantly occur at the 3-position of the pyrrole ring.
To achieve regioselective bromination at the C-6 position of the pyridine ring, a Reissert-Henze type reaction can be employed. researchgate.netcolab.wsresearchgate.net This method allows for the direct introduction of halogens, including bromine, onto the pyridine ring of 7-azaindole. researchgate.netcolab.wsresearchgate.net This strategy offers a direct and efficient route to 6-bromo-1H-pyrrolo[2,3-b]pyridine.
An alternative approach involves a multi-step sequence where a protecting group is first introduced on the pyrrole nitrogen. For example, 1-benzoyl-6-bromo-1H-pyrrolo[2,3-b]pyridine can be synthesized and subsequently deprotected using a sodium hydroxide solution in methanol to yield this compound. chemicalbook.com
Advanced Catalytic Approaches in the Synthesis of this compound Derivatives
The bromine atom at the C-6 position of this compound provides a handle for further functionalization through various cross-coupling reactions. Palladium-catalyzed reactions are particularly powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. jennysynth.com
Palladium-Catalyzed Cross-Coupling Reactions Involving the C-Br Bond
The bromine atom in this compound is susceptible to oxidative addition to a low-valent palladium species, initiating a catalytic cycle that enables the formation of new bonds.
Suzuki Coupling Reactions for Arylation and Heteroarylation
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with a halide. mdpi.comlibretexts.org This reaction is highly effective for the arylation and heteroarylation of this compound.
The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. libretexts.org The reaction is typically carried out in the presence of a base, which is necessary to activate the boronic acid. organic-chemistry.org
A variety of palladium catalysts and ligands can be employed, with the choice depending on the specific substrates. For instance, Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used catalysts. nih.govmdpi.com The reaction conditions, such as the solvent and base, are also crucial for achieving high yields.
Interactive Data Table: Examples of Suzuki Coupling Reactions with 7-Azaindole Derivatives.
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |
| 1 | 4-Chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | 1,4-Dioxane/Water | 4-Chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | N/A |
| 2 | 4-Chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | 4-Methoxyphenylboronic acid | N/A | N/A | N/A | 4-Chloro-2-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | N/A |
| 3 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 5-(1-(tert-Butoxycarbonyl)pyrrol-2-yl)-1-ethyl-1H-indazole | Good |
| 4 | 5-Bromo-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 5-(Thiophen-2-yl)-1H-indazole | Good |
N/A: Not available in the provided search results.
Heck Coupling Reactions and Other C-C Bond Formations
The Heck reaction, another cornerstone of palladium catalysis, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a powerful method for introducing alkenyl groups at the C-6 position of the 1H-pyrrolo[2,3-b]pyridine core.
The catalytic cycle of the Heck reaction is similar to that of other palladium-catalyzed cross-coupling reactions, involving oxidative addition, migratory insertion of the alkene, and β-hydride elimination. wikipedia.org The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.
The choice of catalyst, ligand, base, and solvent can significantly influence the outcome of the Heck reaction. For instance, studies on the Heck coupling of 6-bromo-thieno[2,3-d]pyrimidines with various acrylates have shown that the reaction is highly dependent on these parameters.
Beyond the Heck reaction, other palladium-catalyzed C-C bond-forming reactions can also be utilized to functionalize this compound, expanding the range of accessible derivatives.
Other Metal-Mediated Transformations for Functionalization
The functionalization of the pyrrolo[2,3-b]pyridine scaffold, particularly at the bromine-substituted position, is commonly achieved through metal-mediated cross-coupling reactions. The bromine atom on this compound provides a reactive handle for such transformations. Palladium-catalyzed reactions are particularly prominent in the synthesis of advanced intermediates and analogues.
Key metal-mediated reactions include:
Suzuki-Miyaura Cross-Coupling: This reaction is widely used to form carbon-carbon bonds. For instance, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a chemoselective Suzuki-Miyaura cross-coupling is performed at the C-2 position of a 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine intermediate using various boronic acids. nih.gov The choice of palladium catalyst and reaction conditions significantly impacts the product distribution and yield. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is employed to form carbon-nitrogen bonds, introducing amino groups to the heterocyclic core. In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a Buchwald-Hartwig amination is used as a key step to introduce a secondary amine at the C-4 position. nih.gov
Buchwald Modification of Fischer Indole Synthesis: A palladium-catalyzed reaction can be used to effect the Fischer indole synthesis by cross-coupling aryl bromides and hydrazones. This method supports the intermediacy of hydrazones in the classical Fischer indole synthesis and expands its scope. wikipedia.org
These transformations highlight the versatility of palladium catalysis in the functionalization of the 7-azaindole core, allowing for the introduction of a wide range of aryl and amino substituents. The reactivity of the bromine atom in this compound makes it a valuable intermediate for these metal-catalyzed functionalizations. chemicalbook.comjennysynth.com
Cyclization Reactions for Pyrrolo[2,3-b]pyridine Framework Construction
The construction of the fundamental 1H-pyrrolo[2,3-b]pyridine ring system is achieved through various cyclization strategies. These methods typically involve the formation of the pyrrole ring onto a pre-existing pyridine ring or the simultaneous formation of both rings.
The Fischer indole synthesis is a powerful and classic method for constructing indole rings, and it has been successfully adapted for the synthesis of the analogous 7-azaindole (pyrrolo[2,3-b]pyridine) framework. researchgate.netresearchgate.net The reaction involves the acid-catalyzed cyclization of a phenylhydrazine (or in this case, a pyridylhydrazine) with an aldehyde or a ketone. wikipedia.org
A specific application of this method is the synthesis of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridines. researchgate.net The general mechanism proceeds as follows:
Reaction of a substituted pyridylhydrazine with a ketone or aldehyde to form a pyridylhydrazone.
Isomerization of the hydrazone to its corresponding enamine tautomer.
A researchgate.netresearchgate.net-sigmatropic rearrangement (Cope rearrangement) under acidic conditions.
Loss of ammonia (B1221849) and subsequent aromatization to yield the final pyrrolo[2,3-b]pyridine product. wikipedia.org
This reaction is often carried out in polyphosphoric acid (PPA) at elevated temperatures. researchgate.net The Fischer synthesis provides a valuable route to access a variety of substituted 7-azaindoles by varying the starting hydrazine and carbonyl compound. researchgate.net
Cyclocondensation reactions offer an alternative and effective route for constructing the pyrrolo[2,3-b]pyridine framework. These reactions typically involve the condensation of two or more molecules to form the bicyclic system.
One established method involves a two-component reaction between 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile and various active methylene (B1212753) compounds. ajol.inforesearchgate.net This reaction, when carried out in acetic acid with a catalytic amount of hydrochloric acid, leads to the formation of new substituted 1H-pyrrolo[2,3-b]pyridine derivatives. ajol.inforesearchgate.net The mechanism involves the addition of the pyrrole amino group onto the cyano group of the active methylene compound, followed by cyclization to form the pyridine ring. researchgate.net
Another general approach to pyridine synthesis that can be adapted for pyrrolopyridines is the condensation of a 1,5-dicarbonyl compound (or its equivalent) with ammonia or an ammonia source. youtube.com This strategy, known as the Hantzsch pyridine synthesis and its variations, allows for the construction of the pyridine ring. By starting with appropriately substituted pyrrole precursors that contain the necessary functionality, this cyclocondensation approach can be used to build the fused pyrrolo[2,3-b]pyridine system.
Optimization of Reaction Conditions, Yields, and Selectivity in the Synthesis of this compound Analogues
The efficiency of synthetic routes to this compound analogues is highly dependent on the optimization of reaction conditions. Factors such as the choice of catalyst, solvent, temperature, and protecting groups can have a profound impact on reaction yields, selectivity, and the formation of side products.
In the context of Suzuki-Miyaura cross-coupling reactions for the synthesis of 2-aryl-4-chloro-7-azaindole derivatives, the selection of the palladium catalyst and reaction conditions is critical. A study on the coupling of 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine with 4-hydroxymethylphenylboronic acid demonstrated how different conditions affect the product distribution. nih.gov
Table 1: Effect of Reaction Conditions on Suzuki-Miyaura Cross-Coupling (Data adapted from a study on a related 4-chloro-2-iodo-7-azaindole system) nih.gov
| Entry | Catalyst | Pd (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of 14c (%) | Yield of 6 (%) |
| 1 | Pd(PPh₃)₄ | 5 | K₂CO₃ | Dioxane/H₂O | 80 | 9 | 50 | 17 |
| 2 | Pd₂(dba)₃ | 8 | K₂CO₃ | Dioxane/H₂O | 100 | 0.5 | 40 | 15 |
| 3 | XPhos Pd G2 | 5 | K₂CO₃ | Dioxane/H₂O | 100 | 0.5 | 49 | 10 |
Note: 14c refers to the desired cross-coupled product, and 6 refers to a reduction side product.
The choice of protecting groups is also a crucial aspect of optimization. For instance, the trimethylsilylethoxymethyl (SEM) group is often used to protect the pyrrole nitrogen. However, the deprotection step can be challenging and lead to side products. The conditions for SEM-deprotection, typically involving trifluoroacetic acid (TFA) followed by a basic workup, must be carefully controlled to maximize the yield of the desired product. nih.govmdpi.com
Table 2: Optimization of SEM-Deprotection (Data based on a study of a related 2-aryl-7-azaindole) nih.gov
| Compound | Deprotection Conditions | Product | Yield | Side Product |
| 13b (methoxy analogue) | TFA (6h, rt), then aq. NaHCO₃ | 3b | 14% (semi-pure) | 16b (8-membered ring) |
| 13b (methoxy analogue) | TFA (18h, 50°C), then aq. NaHCO₃ | 16b | 69% | 3b (minor) |
Chemical Reactivity and Derivatization Strategies of 6 Bromo 1h Pyrrolo 2,3 B Pyridine
Substitution Reactions at the Bromine Position and Pyrrolo[2,3-b]pyridine Ring
The presence of a bromine atom on the pyridine (B92270) ring and the inherent reactivity of the pyrrolo[2,3-b]pyridine core allow for a variety of substitution reactions. These reactions are crucial for introducing diverse functional groups and constructing more complex molecular architectures.
The bromine atom at the 6-position of the pyrrolo[2,3-b]pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents.
One of the most widely employed methods is the Suzuki cross-coupling reaction, which pairs the bromo-aza-indole with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is instrumental in synthesizing aryl- or heteroaryl-substituted pyrrolo[2,3-b]pyridines. For instance, the coupling of a related isomer, 6-bromo-1H-pyrrolo[3,2-c]pyridine, with various arylboronic acids has been demonstrated to produce a library of 6-aryl-substituted derivatives. tandfonline.comnih.gov This highlights the utility of the Suzuki reaction for creating diverse chemical entities.
The following table provides examples of Suzuki cross-coupling reactions on a related pyrrolo[3,2-c]pyridine core, illustrating the versatility of this method for introducing various aryl groups.
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) |
| 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Phenylboronic acid | Pd(PPh₃)₄ | 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 63 |
| 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | 6-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 85 |
| 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | 6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 32 |
| 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 6-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 76 |
| 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 6-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 51 |
| 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 4-Ethoxyphenylboronic acid | Pd(PPh₃)₄ | 6-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 57 |
| 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Indole-6-boronic acid | Pd(PPh₃)₄ | 6-(1H-indol-6-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 51 |
Data sourced from a study on 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives. tandfonline.comnih.gov
Other important cross-coupling reactions applicable to 6-bromo-1H-pyrrolo[2,3-b]pyridine include the Heck reaction for introducing alkenyl groups, the Sonogashira reaction for alkynyl groups, and the Buchwald-Hartwig amination for forming carbon-nitrogen bonds.
The pyrrolo[2,3-b]pyridine ring system is an aromatic heterocycle with distinct regions of electron density, which dictates the outcome of electrophilic substitution reactions. The pyrrole (B145914) ring is generally more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. libretexts.org
In the case of pyrrole, electrophilic substitution typically occurs at the C2 position due to the formation of a more stabilized carbocation intermediate. aklectures.comyoutube.com Conversely, pyridine is significantly less reactive towards electrophiles, and when a reaction does occur, it is directed to the C3 position to avoid placing a positive charge on the electronegative nitrogen atom. libretexts.orgaklectures.comyoutube.comquora.com
For the fused 1H-pyrrolo[2,3-b]pyridine system, electrophilic substitution reactions have been shown to occur predominantly at the 3-position of the pyrrole ring. rsc.org This is consistent with the higher nucleophilicity of the pyrrole moiety compared to the pyridine moiety.
Common electrophilic substitution reactions that can be performed on the 1H-pyrrolo[2,3-b]pyridine core include:
Nitration: Introduction of a nitro group (-NO₂).
Nitrosation: Introduction of a nitroso group (-NO).
Halogenation: Introduction of halogen atoms (e.g., bromination, iodination).
Mannich reaction: Aminomethylation at the 3-position. rsc.org
It has been reported that 1H-pyrrolo[2,3-b]pyridines undergo nitration, nitrosation, bromination, and iodination primarily at the 3-position. rsc.org
Functional Group Interconversions and Modifications of the Pyrrolo[2,3-b]pyridine Core
Beyond substitution reactions, the functionalization of the this compound scaffold can be achieved through various interconversions and modifications of the heterocyclic system itself.
The oxidation and reduction of the pyrrolo[2,3-b]pyridine core can lead to new derivatives with altered electronic properties and biological activities. The pyrrole ring is generally susceptible to oxidation, which can sometimes lead to polymerization or ring-opening, requiring careful control of reaction conditions.
The pyridine ring is relatively resistant to oxidation. However, N-oxidation of the pyridine nitrogen can be achieved using oxidizing agents like m-chloroperbenzoic acid (m-CPBA), which can facilitate further functionalization.
Reduction of the pyridine ring in the pyrrolo[2,3-b]pyridine system can be accomplished under specific catalytic hydrogenation conditions. This would yield the corresponding tetrahydropyrido-fused pyrrole, significantly altering the planarity and electronic nature of the molecule.
The introduction of carboxylic acid groups onto the pyrrolo[2,3-b]pyridine skeleton is a key strategy for developing analogs with improved pharmacological properties. Carboxylic acids can serve as important pharmacophores or as handles for further derivatization, such as amide bond formation. nih.gov
Carboxylic acid functionalities can be introduced at various positions of the pyrrolo[2,3-b]pyridine ring. For example, 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid and 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid are known compounds. nih.govsigmaaldrich.com
Methods for introducing a carboxylic acid group include:
Lithiation followed by carboxylation: Deprotonation of the pyrrole ring with a strong base like n-butyllithium, followed by quenching with carbon dioxide.
Oxidation of a precursor: Oxidation of a methyl or formyl group attached to the ring.
Hydrolysis of a nitrile: Conversion of a cyano group to a carboxylic acid.
Once introduced, the carboxylic acid can be converted into a variety of other functional groups. A common transformation is the saponification of a corresponding ester to yield the carboxylic acid. nih.gov This carboxylic acid can then be coupled with various amines to form a diverse library of amides. nih.gov
Formation of Complex Molecular Structures and Fused Heterocyclic Analogues
The this compound scaffold serves as a versatile building block for the synthesis of more complex molecular architectures and fused heterocyclic systems. These larger structures are of interest in various fields, including drug discovery and materials science. rsc.orgnih.gov
As mentioned previously, palladium-catalyzed cross-coupling reactions are a primary method for constructing complex molecules from this compound. These reactions enable the connection of the pyrrolo[2,3-b]pyridine core to other aromatic, heteroaromatic, or aliphatic moieties.
Furthermore, the inherent reactivity of the pyrrolo[2,3-b]pyridine ring system can be exploited to construct fused heterocyclic analogs. For example, reaction of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform (B151607) and alkali has been shown to cause ring-expansion, leading to the formation of a 1,8-naphthyridine. rsc.org Another example is the reaction with aldehydes to form di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes. rsc.org
The construction of coumarin-fused pyrido[2,3-b]porphyrins has also been reported, demonstrating the utility of the pyrrolo[2,3-b]pyridine scaffold in the synthesis of large, conjugated systems. acs.org These complex structures often exhibit interesting photophysical properties.
Strategic Diversification through Side-Chain Modifications on the Pyrrolo[2,3-b]pyridine Scaffold
The introduction of various side-chains onto the this compound core is a primary strategy for the development of novel compounds with tailored properties. The bromine atom at the 6-position is particularly amenable to a range of palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C, C-N, and C-O bond formation.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the 6-bromo-7-azaindole with a variety of organoboron compounds, such as boronic acids or their esters. nih.gov This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents at the C-6 position. The choice of catalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific coupling partners. nih.gov While many protocols for Suzuki-Miyaura couplings on related nitrogen-rich heterocycles exist, the direct application to unprotected azaindoles can sometimes be challenging, though successful methods have been developed. nih.gov
Sonogashira Coupling: To introduce alkynyl moieties, the Sonogashira coupling is employed. mdpi.com This reaction couples the 6-bromo-7-azaindole with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. researchgate.net This method is instrumental in the synthesis of precursors for more complex molecules and materials with specific electronic or structural properties. Copper-free Sonogashira variants have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov
Buchwald-Hartwig Amination: For the synthesis of 6-amino-1H-pyrrolo[2,3-b]pyridine derivatives, the Buchwald-Hartwig amination is the premier method. nih.gov This palladium-catalyzed reaction facilitates the coupling of the 6-bromo-7-azaindole with a wide range of primary and secondary amines. The selection of the appropriate phosphine (B1218219) ligand is critical to the success of this transformation, with bulky, electron-rich ligands often providing the best results. ucalgary.ca This reaction is highly versatile and allows for the introduction of a diverse array of amino substituents, which are often key functional groups in biologically active molecules.
The following table summarizes representative conditions for these key cross-coupling reactions on related bromo-pyridine or azaindole scaffolds, which are indicative of the conditions applicable to this compound.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Yield |
| Suzuki-Miyaura | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane/Water | 100 °C | High |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp. | Good to High |
| Buchwald-Hartwig | Cyclohexylamine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80-110 °C | Good |
N-Functionalization:
In addition to modifications at the C-6 position, the nitrogen atom of the pyrrole ring (N-1) can also be functionalized. N-alkylation or N-arylation can be achieved under various conditions, typically involving a base to deprotonate the pyrrole nitrogen followed by reaction with an electrophile (e.g., an alkyl or aryl halide). This modification can be used to alter the solubility and pharmacokinetic properties of the molecule or to introduce further points of diversification.
Generation of Fused Heterocyclic Systems such as Pyrrolo[2,3-d]pyrimidines
A more advanced derivatization strategy involves using the this compound scaffold as a building block for the construction of more complex, fused heterocyclic systems. A prominent example is the synthesis of pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, which are a class of compounds with significant biological activity, often acting as kinase inhibitors. nih.govuni-rostock.de
The transformation of a pyrrolo[2,3-b]pyridine into a pyrrolo[2,3-d]pyrimidine requires the construction of a new pyrimidine (B1678525) ring fused to the pyrrole ring of the starting material. A plausible and common synthetic strategy to achieve this involves a multi-step sequence:
Amination of the 6-Bromo Position: The first step is the conversion of the 6-bromo group to a 6-amino group. As discussed previously, this is typically achieved via a Buchwald-Hartwig amination reaction, using ammonia (B1221849) or a protected ammonia equivalent.
Cyclization to Form the Pyrimidine Ring: With the 6-amino-1H-pyrrolo[2,3-b]pyridine in hand, the adjacent C-5 position on the pyridine ring and the newly introduced amino group can be used to build the pyrimidine ring. A common method for this type of transformation is a condensation reaction with a one-carbon synthon. For instance, heating the 6-amino derivative with formamide (B127407) or a derivative thereof can lead to the formation of the pyrimidine ring, yielding a 4-aminopyrrolo[2,3-d]pyrimidine. This type of cyclization is analogous to the well-established Traube purine (B94841) synthesis.
A generalized scheme for this transformation is presented below:
Proposed Synthetic Route to Pyrrolo[2,3-d]pyrimidines
| Step | Reactant | Reagents | Intermediate/Product |
| 1 | This compound | Pd catalyst, ligand, base, NH₃ source | 6-Amino-1H-pyrrolo[2,3-b]pyridine |
| 2 | 6-Amino-1H-pyrrolo[2,3-b]pyridine | Formamide (or equivalent) | 7H-Pyrrolo[2,3-d]pyrimidine |
This synthetic approach allows for the conversion of the readily available this compound into the valuable pyrrolo[2,3-d]pyrimidine scaffold, which can then be further functionalized to generate a library of potential drug candidates. The specific conditions for the cyclization step can be optimized to maximize the yield of the desired fused heterocyclic system. researchgate.net
Applications in Medicinal Chemistry and Drug Discovery Based on 6 Bromo 1h Pyrrolo 2,3 B Pyridine Scaffolding
Development of Kinase Inhibitors
The inhibition of protein kinases, enzymes that play a crucial role in cellular signaling pathways, is a major strategy in the development of targeted cancer therapies. The 1H-pyrrolo[2,3-b]pyridine core, often with a bromine substitution at the 6-position, has been successfully utilized to create potent inhibitors of several key kinases implicated in cancer progression.
Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in various cancers. Consequently, FGFRs are an attractive target for therapeutic intervention. Researchers have synthesized a series of 1H-pyrrolo[2,3-b]pyridine derivatives and evaluated their potential as FGFR inhibitors. rsc.org
One particularly potent compound, designated as 4h , demonstrated significant inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC₅₀ values of 7 nM, 9 nM, and 25 nM, respectively. rsc.org The structure-activity relationship (SAR) studies revealed that the 1H-pyrrolo[2,3-b]pyridine core plays a crucial role in binding to the hinge region of the kinase. The development of these derivatives showcases the potential of this scaffold in generating highly effective FGFR inhibitors. nih.gov
Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFR Kinases
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
|---|
| 4h | 7 | 9 | 25 | 712 |
Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors. rsc.org
Serum and glucocorticoid-regulated kinase 1 (SGK-1) is another kinase implicated in cancer cell survival and resistance to therapy. While direct evidence for 6-bromo-1H-pyrrolo[2,3-b]pyridine-based SGK-1 inhibitors is still emerging, the broader class of pyrrolo-pyridine compounds has shown promise. For instance, the compound GSK650394, a known SGK-1 inhibitor, features a pyrrolo-pyridine core, highlighting the potential of this scaffold in targeting SGK-1. Further investigation into the specific role of the 6-bromo substitution could lead to the development of more potent and selective SGK-1 inhibitors.
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to the inhibition of other protein kinases relevant to cancer therapy.
Maternal Embryonic Leucine Zipper Kinase (MELK): A series of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives were designed as inhibitors of MELK. The optimized compound, 16h , exhibited a potent MELK inhibition with an IC₅₀ of 32 nM. nih.gov
Cell Division Cycle 7 (Cdc7) Kinase: New 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as inhibitors of Cdc7 kinase. One potent ATP mimetic inhibitor, a thiazol-4(5H)-one derivative, showed an IC₅₀ value of 7 nM. nih.gov
Traf2 and Nck-interacting kinase (TNIK): A study of thirty-one 1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors for colorectal cancer revealed compounds with pIC₅₀ values ranging from 7.37 to 9.92. researchgate.netimist.maimist.ma
V600E-BRAF Kinase: Computational studies have explored novel pyrrolo[2,3-b]pyridine derivatives as potential inhibitors of the V600E-BRAF mutant kinase, a key driver in several cancers. ajchem-a.com
Table 2: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against Various Protein Kinases
| Compound/Series | Target Kinase | IC₅₀ / pIC₅₀ |
|---|---|---|
| 16h | MELK | IC₅₀ = 32 nM nih.gov |
| Thiazol-4(5H)-one derivative | Cdc7 | IC₅₀ = 7 nM nih.gov |
| TNIK Inhibitor Series | TNIK | pIC₅₀ = 7.37 - 9.92 researchgate.netimist.maimist.ma |
Anti-Cancer Therapeutic Investigations of Pyrrolo[2,3-b]pyridine Derivatives
Beyond kinase inhibition assays, derivatives of this compound have been investigated for their direct effects on cancer cells, including their ability to halt proliferation, induce programmed cell death, and prevent metastasis.
A key measure of an anti-cancer agent's efficacy is its ability to inhibit the rapid and uncontrolled growth of cancer cells and to trigger apoptosis (programmed cell death).
The potent FGFR inhibitor, 4h , was shown to inhibit the proliferation of 4T1 breast cancer cells and induce apoptosis. rsc.org Similarly, the MELK inhibitor, 16h , demonstrated excellent anti-proliferative effects on A549, MDA-MB-231, and MCF-7 cancer cell lines with IC₅₀ values ranging from 0.109 μM to 0.245 μM. nih.gov Flow cytometry analysis confirmed that compound 16h promoted apoptosis in A549 cells in a dose-dependent manner and caused cell cycle arrest in the G0/G1 phase. nih.gov
While not based on the this compound scaffold, a study on the isomeric 1H-pyrrolo[3,2-c]pyridine derivatives provides analogous insights. These compounds, synthesized from a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate, exhibited potent anti-cancer activities, with one derivative, 10t , showing IC₅₀ values between 0.12 and 0.21 μM against HeLa, SGC-7901, and MCF-7 cell lines. nih.gov This compound was also shown to cause G2/M phase cell cycle arrest and induce apoptosis. nih.gov
Table 3: Anti-proliferative Activity of Pyrrolo[2,3-b]pyridine Derivatives
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 16h | A549 | 0.109 - 0.245 nih.gov |
| MDA-MB-231 | 0.109 - 0.245 nih.gov |
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The this compound scaffold has been instrumental in developing compounds that can inhibit these processes.
The FGFR inhibitor 4h was found to significantly inhibit the migration and invasion of 4T1 breast cancer cells. rsc.org Furthermore, the MELK inhibitor 16h potently suppressed the migration of A549 lung cancer cells. nih.gov These findings highlight the potential of derivatives of this scaffold to not only kill cancer cells but also to prevent their spread.
Anti-Inflammatory and Immunomodulatory Potentials
The pyrrolo[2,3-b]pyridine core is a key component in the design of potent anti-inflammatory and immunomodulatory agents. Its derivatives have been extensively studied for their ability to interact with key targets in inflammatory cascades.
Human Neutrophil Elastase (HNE) Inhibition by Pyrrolo[2,3-b]pyridine Derivatives
Human Neutrophil Elastase (HNE) is a serine protease that plays a significant role in various inflammatory diseases, particularly those affecting the respiratory system. researchgate.netbohrium.com Consequently, inhibitors of HNE are considered promising therapeutic agents. The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a novel and effective framework for the development of potent HNE inhibitors. bohrium.comnih.gov
Research has led to the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that exhibit significant HNE inhibitory activity, with many compounds demonstrating IC₅₀ values in the low nanomolar range. researchgate.netbohrium.com Structure-activity relationship (SAR) studies have revealed key structural requirements for potent inhibition. For instance, it has been shown that the 2-position of the pyrrolo[2,3-b]pyridine scaffold must remain unsubstituted for optimal activity, as modifications at this position lead to a loss of HNE inhibitory function. researchgate.netimist.ma Conversely, the introduction of various substituents at the 5-position is well-tolerated and can maintain or even enhance inhibitory activity. researchgate.netimist.ma It is proposed that bulky and lipophilic groups at this position can interact favorably with a large pocket within the enzyme's active site. researchgate.netimist.ma
Molecular docking studies have provided further insight into the mechanism of inhibition, suggesting that highly active HNE inhibitors based on this scaffold can form a Michaelis complex with the enzyme. researchgate.netimist.ma The orientation of these inhibitors within the HNE catalytic triad (B1167595) (Ser195-His57-Asp102) is crucial for their efficacy. nih.gov
| Compound | Modification on Pyrrolo[2,3-b]pyridine Scaffold | HNE IC₅₀ (nM) |
| 2a | - | 15 bohrium.comnih.gov |
| 2b | - | 14 bohrium.comnih.gov |
| Series with modifications at position 5 | Various bulky and/or lipophilic substituents | 15-51 researchgate.netimist.ma |
This table presents a selection of 1H-pyrrolo[2,3-b]pyridine derivatives and their corresponding inhibitory concentrations against Human Neutrophil Elastase (HNE). The data highlights the potency of this scaffold as an HNE inhibitor.
Modulation of Inflammatory Pathways and Associated Disorders
Beyond direct enzyme inhibition, derivatives of the pyrrolo[2,3-b]pyridine scaffold can modulate broader inflammatory pathways, indicating their potential for treating a range of inflammatory conditions.
One key area of investigation is the inhibition of Janus kinases (JAKs), which are critical for signaling a number of inflammatory mediators. google.com A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as novel immunomodulators that target JAK3. google.com Chemical modifications, such as the introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the ring, have been shown to significantly increase JAK3 inhibitory activity. google.com One such compound, 14c , was identified as a potent and moderately selective JAK3 inhibitor that also demonstrated an immunomodulating effect on interleukin-2-stimulated T cell proliferation. google.com
Furthermore, substituted pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their anti-inflammatory activity through the inhibition of cyclooxygenase-2 (COX-2). nih.gov Certain fused pyrroles, specifically pyrrolopyridines 3i and 3l , have shown promising activity in both in vitro pro-inflammatory cytokine inhibition and in vivo anti-inflammatory assays. nih.gov Molecular docking studies suggest that these compounds may adopt a novel binding pose within the COX-2 active site. nih.gov
Development of Antiviral Agents from Pyrrolo[2,3-b]pyridine Scaffolds
The structural versatility of the pyrrolopyridine core has been leveraged in the search for new antiviral therapies. While research on the direct antiviral properties of this compound is specific, studies on related pyrrolopyridine isomers highlight the potential of this chemical class.
For example, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines, which are structurally related to the pyrrolo[2,3-b]pyridine core, have shown promise as antiviral agents against flaviviruses such as Zika virus (ZIKV) and Dengue virus (DENV). nih.gov These compounds represent a new chemotype for flavivirus inhibitors, although their precise molecular target has yet to be identified. nih.gov
In another study, a series of imidazo[1,2-a]pyrrolo[2,3-c]pyridines were synthesized and evaluated for their activity against the bovine viral diarrhea virus (BVDV), a surrogate for the hepatitis C virus. rsc.org Several analogues with modifications at various positions on the scaffold exhibited significant anti-BVDV activity. rsc.org
Additionally, the broader class of pyrrolopyridine derivatives has been investigated for activity against other viruses, including HIV-1. mdpi.com The natural product Camptothecin, which contains a pyrrolopyridine system, is known to be active against HIV-1. mdpi.com This underscores the potential of this scaffold in the development of a wide range of antiviral agents.
Exploration of Other Pharmacological Activities
The therapeutic potential of the 1H-pyrrolo[2,3-b]pyridine scaffold extends beyond anti-inflammatory and antiviral applications, with preliminary research indicating possible roles in other areas of pharmacology.
Anticonvulsant Properties
Currently, there is limited published research specifically investigating the anticonvulsant properties of derivatives based on the this compound scaffold. While related heterocyclic compounds like quinazolin-4(3H)-one derivatives have been evaluated for anticonvulsant activity, dedicated studies on the 1H-pyrrolo[2,3-b]pyridine core for this specific application are not prominent in the available scientific literature. This represents a potential area for future investigation to explore the full pharmacological scope of this versatile scaffold.
Analgesic and Anti-Pyretic Activities
Research into the analgesic properties of pyrrolo[2,3-b]pyridine derivatives has shown some promise. A study focused on pyrrolo[2,3-b]pyridin-2(2H)-one derivatives identified compounds with potent, non-opioid analgesic activity. researchgate.net One particular compound, 3-[2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl]amino-2-hydroxypyridine (compound 10a), demonstrated significant efficacy in mouse and rat models of pain. researchgate.net This compound was noted for its non-opioid mechanism and moderate anti-inflammatory properties. researchgate.net
In contrast, specific studies detailing the anti-pyretic (fever-reducing) activities of this compound derivatives are not extensively covered in the current body of scientific literature. While anti-inflammatory activity can sometimes correlate with anti-pyretic effects, direct evidence for this specific scaffold is lacking.
Anti-Multi-Drug Resistance (Anti-MDR) Agents
The emergence of multi-drug resistance (MDR) in cancer cells presents a significant obstacle to effective chemotherapy. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a wide range of anticancer drugs from the cell, thereby reducing their intracellular concentration and efficacy. The this compound scaffold has served as a foundational structure for the development of novel agents capable of overcoming MDR.
Researchers have synthesized a series of 6-aryl-2-benzoylpyridines derived from this compound. nih.gov Within this series, compound 60c has demonstrated significant potential in circumventing P-gp-mediated multi-drug resistance. nih.gov
Preclinical studies have shown that compound 60c is effective against paclitaxel-resistant cells. nih.gov It was found to inhibit the proliferation and colony formation of A375/TxR cells, which are resistant to the chemotherapy drug Taxol, in a dose-dependent manner. nih.gov Further investigation into its mechanism of action revealed that 60c induces G2/M phase cell cycle arrest and apoptosis in these resistant cells. nih.gov
In vivo experiments using a taxol-resistant A375/TxR xenograft model provided further evidence of the compound's efficacy. nih.gov Administration of 60c resulted in the suppression of both tumor growth and metastasis, with the notable advantage of limited systemic toxicity. nih.gov These findings highlight the potential of derivatives of the this compound scaffold as promising leads for the development of new anticancer agents that can effectively combat multi-drug resistance. nih.gov
| Compound ID | Derivative Class | Key Findings |
| 60c | 6-aryl-2-benzoylpyridine | Overcomes P-glycoprotein (P-gp)-mediated multiple drug resistance. Effective against paclitaxel-resistant cells. Suppressed growth and metastasis of resistant xenografts. |
Anti-Hypertensive Potentials
Based on currently available scientific literature, there is no direct research demonstrating the anti-hypertensive potential of compounds based on the this compound scaffold. While some derivatives of the broader azaindole class have been investigated for various cardiovascular effects, specific studies linking this compound to the treatment of hypertension have not been identified. A patent for the treatment of diseases associated with amyloid proteins mentions that risk factors for certain neuropathies can include high blood pressure and involves the synthesis of 6-bromo-7-azaindole derivatives; however, it does not claim or provide evidence for any anti-hypertensive activity of these compounds. google.comgoogle.com Another patent includes "this compound" and "calcium channel blocker" as keywords, but lacks specific details or data to establish a direct relationship. google.com Therefore, this remains an unexplored area of research for this particular chemical scaffold.
Structure Activity Relationship Sar Studies and Molecular Design of 6 Bromo 1h Pyrrolo 2,3 B Pyridine Derivatives
Impact of Substitution Patterns on Biological Activity and Selectivity
The biological profile of pyrrolo[2,3-b]pyridine derivatives is highly sensitive to the nature and position of various substituents on the bicyclic ring system.
The placement of halogen atoms on the pyrrolo[2,3-b]pyridine ring significantly modulates the compound's electronic properties, lipophilicity, and ability to form specific interactions with target proteins. While direct comparative studies focusing solely on the positional isomers of bromo-1H-pyrrolo[2,3-b]pyridine are not extensively detailed, broader research on halogenated pyridine (B92270) derivatives indicates that both the type and position of the halogen are critical. For instance, in some series, the size of the halogen plays a role, with smaller halogens like fluorine and chlorine leading to lower inhibitory concentrations (IC₅₀) compared to larger ones like iodine. mdpi.com In the development of c-Met kinase inhibitors, a bromination step at the 3-position of a 7-azaindole (B17877) scaffold was a key step in the synthetic pathway, highlighting the strategic importance of halogen placement for subsequent modifications and biological activity. nih.gov The 6-bromo substitution, in particular, serves as a crucial synthetic handle, often utilized in cross-coupling reactions to introduce diverse chemical moieties that can probe the binding pocket of a target enzyme or receptor.
Systematic substitution around the 7-azaindole core has yielded a wealth of SAR data across various therapeutic targets.
Position 2: In a series of phosphodiesterase 4B (PDE4B) inhibitors, the nature of the amide substituent at the 2-position was critical. SAR analysis revealed that the ring size and hydrophobicity of this substituent significantly influenced both the activity and selectivity for PDE4B over its isoform PDE4D. nih.gov For Cell division cycle 7 (Cdc7) kinase inhibitors, moving from a phenyl group to a benzylamino group at position 2 of a thiazolone attached to the pyrrolo[2,3-b]pyridine core resulted in a potent inhibitor. nih.gov
Position 3: This position is frequently used for attaching larger side chains that often occupy key regions of a target's active site. For Cdc7 inhibitors, linking a thiazolone or imidazole (B134444) moiety at the 3-position via a methylene (B1212753) bridge was a foundational design element. nih.gov Similarly, in designing fibroblast growth factor receptor (FGFR) inhibitors, various aryl and heteroaryl groups were introduced at this position to enhance potency. rsc.org
Position 5: The 5-position has also been a key site for modification. In the development of Cdc7 inhibitors, starting with a 5-fluoro-7-azaindole was a crucial step. nih.gov For diarylated 7-azaindole derivatives designed as DYRK1A inhibitors, the synthetic strategy involved a 5-bromo-7-azaindole (B68098) intermediate, which was then arylated. nih.gov
The following table summarizes the impact of substitutions at various positions on the activity of 1H-pyrrolo[2,3-b]pyridine derivatives against PDE4B.
| Entry | R Group at Position 5 | Amide Substituent at Position 2 | PDE4B IC₅₀ (μM) |
| 11a | 3,4-Dichlorophenyl | Azetidine | 0.11 |
| 11b | 3,4-Dichlorophenyl | Pyrrolidine | 0.21 |
| 11c | 3,4-Dichlorophenyl | Piperidine | 0.44 |
| 11d | 3,4-Dichlorophenyl | Cyclopropyl | 0.28 |
| 11h | 3,4-Dichlorophenyl | 3-Fluoroazetidine | 0.12 |
| 14x | 3-Pyridyl | 3-Fluoroazetidine | 0.49 |
| 14y | 3-Fluoro-4-methoxyphenyl | 3-Fluoroazetidine | >10 |
| 14z | 4-Pyridyl | 3-Fluoroazetidine | 0.98 |
| 14bb | 3,5-Difluoro-4-methoxyphenyl | 3-Fluoroazetidine | 0.41 |
Data sourced from ACS Medicinal Chemistry Letters. nih.gov
Computational Chemistry and Molecular Modeling in Lead Optimization
Computational techniques are indispensable tools in modern drug discovery, enabling the rapid evaluation of compounds and guiding the design of more potent and selective molecules.
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For pyrrolo[2,3-b]pyridine derivatives, docking studies have provided crucial insights into their binding mechanisms.
In the development of Bruton's tyrosine kinase (BTK) inhibitors, molecular docking was used to place newly designed compounds into the active site of the BTK protein (PDB ID: 4OTR). japsonline.comresearchgate.net These simulations help visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitor's binding affinity. Similarly, docking studies were successfully employed to screen novel pyrrolo[2,3-b]pyridine derivatives as potential inhibitors of the V600E-BRAF kinase, a key target in several cancers. ajchem-a.com The results showed that hydrogen bonds and hydrophobic interactions were essential for the molecular interactions between the compounds and the kinase. ajchem-a.com For antimycobacterial agents, docking studies against the InhA enzyme helped to understand the possible mechanistic action of bromo-pyridyl containing compounds. researchgate.net
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
A QSAR study on pyrrolo[2,3-b]pyridine derivatives as BTK inhibitors revealed a robust model with a high correlation coefficient (R² = 0.944). japsonline.comresearchgate.net The model indicated that the biological activity was influenced by several molecular descriptors:
Total Energy (AM1_E): Positive contribution.
HOMO Energy (AM1_HOMO): Positive contribution.
van der Waals Volume (vol): Positive contribution.
Polarity (Apol): Negative contribution.
Partition Coefficient (Log P): Negative contribution.
This validated QSAR model was then used to predict the activity of newly designed compounds, demonstrating its utility in prioritizing synthetic efforts. japsonline.comresearchgate.net Such models are powerful because they can handle large amounts of data and help distill complex structure-activity relationships into a predictive mathematical equation. rutgers.edu
| QSAR Model Statistical Parameters for BTK Inhibitors | |
| Correlation Coefficient (R²) | 0.944 |
| Leave-One-Out Validation Coefficient (q²) | 0.740 |
| Fischer's Value (F) | 14.873 |
| External Validation (R²pred) | 0.792 |
Data sourced from the Journal of Applied Pharmaceutical Science. japsonline.com
Rational Drug Design Strategies Based on Pyrrolo[2,3-b]pyridine Analogues
Rational drug design aims to create new medications based on a knowledge of the biological target. The 7-azaindole scaffold is a cornerstone of this approach. For example, researchers rationally designed multi-targeted kinase inhibitors by modifying a 7-azaindole core to act on kinases involved in both angiogenesis and tumor growth. nih.govresearchgate.net This effort led to the discovery of a lead candidate that combined both antiangiogenic and antitumoral effects. nih.gov
The development of Cdc7 kinase inhibitors provides another excellent example of rational design. Progress was made from an initial hit to a highly potent inhibitor (IC₅₀ = 7 nM) through systematic structural modifications based on SAR and molecular modeling. nih.gov Strategies such as scaffold hopping, where the core structure is replaced by a functionally similar but structurally different one, and bioisosteric replacement are common tactics used to optimize properties like potency, selectivity, and metabolic stability. nih.gov The insights gained from SAR, docking, and QSAR studies on 6-bromo-1H-pyrrolo[2,3-b]pyridine and its analogues continue to fuel the design of next-generation therapeutics for a wide range of diseases.
Advanced Analytical and Spectroscopic Characterization of 6 Bromo 1h Pyrrolo 2,3 B Pyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 7-azaindole (B17877) derivatives. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each proton and carbon atom, respectively, allowing for a detailed mapping of the molecule's connectivity.
For the parent compound, 1H-pyrrolo[2,3-b]pyridine (7-azaindole), the approximate ¹H NMR chemical shifts are well-documented and serve as a baseline for understanding its substituted analogs. The introduction of a bromine atom at the C6 position in 6-bromo-1H-pyrrolo[2,3-b]pyridine is expected to induce notable downfield shifts in the signals of the adjacent protons, particularly H5 and H7, due to the deshielding effect of the halogen.
A detailed analysis of the closely related 5-bromo-1H-pyrrolo[2,3-b]pyridine, conducted in DMF-d₇, provides valuable insights into the expected spectral features of the 6-bromo isomer. nih.gov The observed chemical shifts for the 5-bromo analog are presented in the table below.
Table 1: ¹H and ¹³C NMR Chemical Shifts for 5-Bromo-1H-pyrrolo[2,3-b]pyridine in DMF-d₇ nih.gov
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H1 (N-H) | 11.75 (br s) | - |
| H2 | 7.54 (dd, J=3.4, 1.7 Hz) | 127.9 |
| H3 | 6.45 (dd, J=3.4, 2.0 Hz) | 101.1 |
| H4 | 7.99 (d, J=2.2 Hz) | 129.8 |
| C5 | - | 112.9 |
| H6 | 8.12 (d, J=2.2 Hz) | 144.2 |
| C7 | - | 148.6 |
| C3a | - | 117.8 |
| C7a | - | 148.6 |
Data obtained from a study on 5-bromo-1H-pyrrolo[2,3-b]pyridine. The numbering of atoms follows standard IUPAC nomenclature for the pyrrolo[2,3-b]pyridine ring system.
Based on this data, for this compound, one would anticipate the absence of the H6 signal and a significant downfield shift for the H5 and H7 protons. The coupling patterns would also be altered, providing clear evidence for the position of the bromine substituent.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular formula is C₇H₅BrN₂, giving a monoisotopic mass of approximately 195.96 g/mol . The presence of the bromine atom is readily identifiable from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio), resulting in two molecular ion peaks [M]⁺ and [M+2]⁺ of almost equal intensity.
The fragmentation of 1H-pyrrolo[2,3-b]pyridines under electron impact has been studied, and the primary fragmentation pathway involves the loss of HCN from the pyrrole (B145914) ring, followed by subsequent rearrangements. For halogen-substituted derivatives, the initial loss of the halogen atom or a hydrogen halide is also a common fragmentation pathway.
While specific experimental mass spectra for this compound are not widely published, predicted fragmentation data for related compounds can provide insights. For instance, the predicted mass spectrum of this compound-3-carbonitrile shows prominent adducts that are useful in confirming the molecular structure.
Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of a this compound Derivative
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 221.96614 | 135.9 |
| [M+Na]⁺ | 243.94808 | 152.0 |
| [M-H]⁻ | 219.95158 | 137.8 |
This data is for this compound-3-carbonitrile and serves as an example of the types of ions observed in mass spectrometric analysis of such compounds.
The analysis of the fragmentation pattern of this compound would likely show initial loss of Br to give a fragment at m/z 117, corresponding to the 1H-pyrrolo[2,3-b]pyridine radical cation. Further fragmentation would then proceed similarly to the parent compound.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the N-H and C-H stretching vibrations, as well as the C=C and C-N stretching vibrations of the aromatic rings.
The IR spectrum of the parent compound, 1H-pyrrolo[2,3-b]pyridine, available in the NIST WebBook, shows a prominent N-H stretching band in the region of 3400-3500 cm⁻¹. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The fingerprint region, below 1600 cm⁻¹, contains a complex series of bands corresponding to the various stretching and bending vibrations of the fused ring system.
The presence of the bromine atom in this compound is not expected to introduce new, distinct bands but may cause slight shifts in the positions and intensities of the existing bands. The C-Br stretching vibration typically appears in the far-infrared region (below 600 cm⁻¹) and may not be easily observable in a standard mid-IR spectrum.
Table 3: Characteristic IR Absorption Bands for 1H-Pyrrolo[2,3-b]pyridine
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| N-H Stretch | 3400 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=C and C=N Stretch (Aromatic) | 1400 - 1600 |
| C-H Bending | 700 - 900 |
This data is for the parent compound, 1H-pyrrolo[2,3-b]pyridine, and serves as a reference for the expected IR spectrum of its 6-bromo derivative.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
While a crystal structure for this compound has not been reported in the Cambridge Structural Database, the crystal structure of its isomer, 5-bromo-1H-pyrrolo[2,3-b]pyridine, has been determined. nih.gov This structure reveals a planar fused ring system, as expected for an aromatic heterocyclic compound. In the solid state, molecules of 5-bromo-1H-pyrrolo[2,3-b]pyridine form centrosymmetric dimers through N-H···N hydrogen bonds between the pyrrole N-H of one molecule and the pyridine (B92270) nitrogen of another. nih.gov
This hydrogen bonding motif is a common feature in the crystal structures of 7-azaindole derivatives and would also be anticipated in the crystal structure of this compound. The bond lengths and angles within the pyrrolo[2,3-b]pyridine core are expected to be similar to those observed for the 5-bromo analog, with minor variations due to the different position of the bromine substituent.
Table 4: Selected Crystallographic Data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.9082(4) |
| b (Å) | 13.3632(6) |
| c (Å) | 5.8330(3) |
| β (°) | 103.403(5) |
| V (ų) | 675.47(6) |
| Z | 4 |
This data provides an example of the crystallographic parameters for a closely related isomer and is indicative of what might be expected for this compound.
The precise determination of the solid-state structure of this compound through X-ray crystallography would be invaluable for understanding its intermolecular interactions and packing in the solid state, which can influence its physical properties.
Future Directions and Emerging Research Avenues for 6 Bromo 1h Pyrrolo 2,3 B Pyridine
Development of Novel and Sustainable Synthetic Methodologies for Enhanced Accessibility
The synthesis of azaindoles, including the 6-bromo derivative, has been a significant challenge for chemists, as many classical methods for indole (B1671886) synthesis are not effective for their nitrogen-containing analogues. rsc.org To overcome these limitations, research is increasingly focused on organometallic chemistry and modern catalytic methods to create more efficient and sustainable synthetic routes. rsc.org The goal is to develop procedures that are broad in scope, high-yielding, and use mild conditions, preferably avoiding the need for protecting groups. nih.gov
Recent advancements have centered on metal-catalyzed cross-coupling reactions, which are highly effective for constructing and derivatizing the azaindole core. nih.gov Key strategies that represent the future of 6-bromo-1H-pyrrolo[2,3-b]pyridine synthesis include:
C-H Activation: Rhodium(III)-catalyzed C-H activation and annulative coupling of aminopyridines with alkynes have emerged as a highly regioselective and efficient method for constructing the 7-azaindole (B17877) scaffold. rsc.orgkaist.ac.kr This approach is powerful as it functionalizes otherwise inert C-H bonds, reducing the need for pre-functionalized starting materials and improving atom economy. researchgate.net
Palladium-Catalyzed Cross-Coupling: Techniques like Sonogashira, Heck, and Suzuki coupling are instrumental in building the azaindole framework from aminopyridine precursors. nih.gov These methods are continually being refined to improve yields and expand substrate scope.
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate copper-mediated cyclization steps following Sonogashira reactions, significantly reducing reaction times. nih.gov
These modern catalytic approaches are paving the way for more accessible and diversely substituted this compound derivatives, which are essential for exploring new applications. rsc.org
Table 1: Emerging Synthetic Methodologies for Azaindole Scaffolds
| Methodology | Catalyst/Reagents | Key Advantages | Reference |
|---|---|---|---|
| C-H Activation/Annulation | Rh(III) complexes, Silver additives | High regioselectivity, atom economy, functional group tolerance. | rsc.orgkaist.ac.krnih.gov |
| Sonogashira Coupling | Palladium complexes, Copper iodide (CuI) | Forms C-C bonds with terminal alkynes; can be followed by rapid cyclization. | nih.gov |
| Suzuki Coupling | Palladium catalysts (e.g., Pd(PPh3)4) | Forms C-C bonds with boronic acids; can be performed in aqueous solutions. | nih.gov |
| Buchwald-Hartwig Amination | Palladium catalysts (e.g., Pd2(dba)3), RuPhos | Forms C-N bonds to introduce piperazine (B1678402) and other amine-containing moieties. | synhet.com |
Broadening the Scope of Therapeutic Applications to Untapped Disease Areas
The this compound scaffold is a cornerstone in the development of numerous therapeutic agents due to its role as a bioisostere of indole and its ability to form key interactions with biological targets. researchgate.netnih.gov While it is a known component of inhibitors for targets like JAK kinases, B-RAF, and c-Met, future research is aimed at leveraging this versatile scaffold to address a wider range of diseases. rsc.orgnih.govnih.gov
Emerging therapeutic areas include:
Inflammatory and Autoimmune Diseases: Derivatives of 6,5-heterobicyclic rings, including the pyrrolo[2,3-b]pyridine system, are being developed as antagonists of the STING (Stimulator of Interferon Genes) pathway. kaist.ac.kr Overactivation of STING is linked to various inflammatory conditions, and developing antagonists could offer new treatments. kaist.ac.kr
Neurodegenerative Diseases: The STING pathway has also been implicated in neurodegenerative conditions like Parkinson's disease and Alzheimer's disease. nih.gov This suggests that STING antagonists derived from the this compound core could have therapeutic potential in this high-unmet-need area. nih.gov
Oncology: Beyond established kinase targets, new derivatives are being designed as potent inhibitors of the colchicine-binding site on tubulin, presenting a mechanism to overcome drug resistance in cancer. nih.govnih.gov Additionally, research into fibroblast growth factor receptor (FGFR) inhibitors based on this scaffold is yielding promising lead compounds for cancer therapy. rsc.org
Infectious Diseases: Phenotypic screening has identified compounds with a 1H-pyrrolo[2,3-b]pyridine core that show activity against the parasite Cryptosporidium parvum, highlighting a potential application in treating parasitic infections. synhet.com
Table 2: Investigated and Emerging Therapeutic Targets for this compound Derivatives
| Therapeutic Area | Molecular Target | Potential Indication | Reference |
|---|---|---|---|
| Oncology | Tubulin (Colchicine-Binding Site) | Cancer, Multidrug-resistant tumors | nih.govnih.gov |
| Oncology | B-RAF, c-Met, FGFR, JAK kinases | Various solid tumors, Myelofibrosis | rsc.orgnih.govnih.govrsc.org |
| Inflammatory Diseases | STING (Stimulator of Interferon Genes) | Systemic Lupus Erythematosus (SLE) | kaist.ac.kr |
| Neurodegenerative Diseases | STING (Stimulator of Interferon Genes) | Parkinson's, Alzheimer's Disease | nih.gov |
| Infectious Diseases | Undisclosed | Cryptosporidiosis | synhet.com |
Integration with Advanced Drug Delivery Systems and Nanotechnology
The potent biological activity of many derivatives of this compound makes them excellent candidates for integration with advanced drug delivery systems and nanotechnology. While direct research on formulating this specific compound into nanocarriers is still emerging, the broader field of nanomedicine offers a clear path forward. researchgate.net The primary goals of such integration would be to improve the therapeutic index of these potent molecules by enhancing bioavailability, enabling targeted delivery, and protecting the drug from premature degradation. researchgate.net
Future research avenues include:
Nanoparticle Formulation: Encapsulating pyrrolopyridine-based drugs into nanoparticles could help overcome challenges like poor solubility and resistance in target cells. researchgate.net
Targeted Delivery: Functionalizing nanocarriers, such as graphene-based systems or dendrimers, with ligands that bind to specific cell surface receptors could direct the drug specifically to diseased tissues, such as tumors, thereby reducing systemic side effects. nih.gov
Controlled Release: Advanced drug delivery systems can be engineered for controlled or sustained release of the active agent, maintaining therapeutic concentrations over longer periods and improving patient compliance. researchgate.net
The development of these formulations will be a crucial step in translating the high in-vitro potency of many this compound derivatives into effective and safe clinical therapies. researchgate.net
Exploration of this compound in Materials Science and Optoelectronic Applications
The pyrrolo[2,3-b]pyridine (PPy) fused-ring system is gaining attention as a building block for novel organic semiconducting materials. rsc.orgresearchgate.net Although pyrrole-based materials have shown promise, they often suffer from lower stability. rsc.orgresearchgate.net The PPy moiety, however, is being explored as a more robust donor unit in donor-acceptor-donor (D-A-D) type small molecules designed for organic electronics. rsc.orgresearchgate.net
A key area of research is its application in Organic Field-Effect Transistors (OFETs). rsc.orgresearchgate.net In a recent study, a D-A-D molecule incorporating the PPy unit, synthesized from a this compound derivative, was shown to have nearly perfect backbone planarity. rsc.org This structural feature is highly desirable as it can facilitate intermolecular interactions and enhance charge transport, which is critical for high-performance electronic devices. researchgate.net
Although to date, the PPy unit has not been widely reported in organic electronics, these initial findings suggest significant potential. rsc.orgresearchgate.net Future work will likely focus on synthesizing a broader range of PPy-containing conjugated molecules to fully establish the structure-property relationships and unlock their potential for various optoelectronic applications, including transistors and organic photovoltaics. rsc.orgresearchgate.net
Application of Green Chemistry Principles in the Synthesis and Derivatization Processes
The principles of green chemistry are becoming increasingly important in the synthesis of pharmaceuticals and advanced materials to reduce environmental impact and improve safety. The synthesis of this compound and its derivatives is an active area for the application of these principles.
Future directions are focused on:
Atom Economy: Moving away from classical, often multi-step, syntheses toward metal-catalyzed C-H functionalization represents a significant step forward. researchgate.net These reactions create complex molecules from simpler precursors in fewer steps, generating less waste.
Use of Safer Solvents: Research efforts include exploring reaction conditions that utilize more environmentally benign solvents. For example, performing Suzuki coupling reactions in a mixture of dimethoxyethane and water reduces the reliance on purely organic, and often more hazardous, solvents. nih.gov
Catalytic and Recyclable Systems: The development of efficient and reusable catalytic systems, such as an I2/PEG combination for C-H chalcogenation of 7-azaindole N-oxides, exemplifies a sustainable approach. The use of catalytic amounts of reagents is inherently greener than using stoichiometric amounts.
By focusing on these areas, chemists can develop synthetic pathways to this compound that are not only more efficient but also more sustainable. researchgate.netrsc.org
Table of Compounds Mentioned
| Compound Name | Other Names |
|---|---|
| This compound | 6-bromo-7-azaindole |
| (3,5-dimethylisoxazol-4-yl)boronic acid | |
| 1,2-dichloroethane | |
| 1,4-dioxane | |
| 18-Crown-6 | |
| 1-bromododecane | |
| 4,7-dibromobenzo[c] nih.govresearchgate.netresearchgate.netthiadiazole | |
| 4-bromo benzaldehyde | |
| 6-bromonicotinaldehyde | |
| Acetic acid | |
| Acetonitrile | |
| Aluminum chloride | AlCl3 |
| p-tolylboronic acid | |
| Cesium carbonate | Cs2CO3 |
| Copper (II) acetate | |
| Copper iodide | CuI |
| Dichloromethane | DCM |
| Diisopropylethylamine | DIPEA |
| Dimethoxyethane | DME |
| Dimethylformamide | DMF |
| Ethyl azidoacetate | |
| Ethyl trifluoroacetate | |
| Ethylene glycol | |
| Hydrazine hydrate | |
| Iron | |
| Palladium tetrakis(triphenylphosphine) | Pd(PPh3)4 |
| Potassium carbonate | K2CO3 |
| Pyridinium chlorochromate | PCC |
| RuPhos | |
| Sodium tert-butoxide | |
| Sodium bicarbonate | NaHCO3 |
| Sodium ethoxide | |
| Sodium hydride | NaH |
| Toluene | |
| Triisopropylsilyl trifluromethanesulfonate | |
| Trimethyl(thiophen-2-yl)stannane | |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd2(dba)3 |
| XPhos | |
| Zinc |
Q & A
Q. What are the common synthetic routes for preparing 6-bromo-1H-pyrrolo[2,3-b]pyridine?
- Methodology : this compound is synthesized via regioselective bromination of the parent heterocycle. A key approach involves halogenation at the 6-position using bromine or bromine equivalents under controlled conditions. For example, N1-alkylation can be achieved using alkyl halides (e.g., benzyl bromide) in the presence of a base like KOH and phase-transfer catalysts (e.g., Bu₄N⁺HSO₄⁻), yielding derivatives with >99% efficiency . Alternative routes include palladium-catalyzed cross-coupling or nucleophilic aromatic substitution to introduce functional groups.
Q. How is the structure of this compound derivatives confirmed experimentally?
- Methodology : Structural confirmation relies on ¹H/¹³C NMR and HRMS for regiochemical assignment. For example, 5-bromo-1-methyl derivatives are characterized by distinct NMR shifts (e.g., δ 3.85 ppm for N-CH₃) . Advanced techniques like X-ray crystallography (e.g., charge density analysis in 4-chloro analogs) validate intermolecular interactions and electronic properties .
Q. What are the primary biological targets of pyrrolo[2,3-b]pyridine derivatives?
- Methodology : These compounds are explored as kinase inhibitors (e.g., JAK3, FGFR1–3, BTK) due to their hinge-binding capability. Activity is assessed via enzyme inhibition assays (IC₅₀ values) and cell-based proliferation assays (e.g., RIN5F cells for insulinotropic activity) . For instance, FGFR1 inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives shows IC₅₀ values as low as 7 nM .
Advanced Research Questions
Q. How can regioselectivity challenges in bromination or functionalization of the pyrrolo[2,3-b]pyridine core be addressed?
- Methodology : Regioselective bromination at the 6-position is achieved using directed metalation strategies or protecting group chemistry . For example, N-oxide intermediates enable selective halogenation at electron-deficient positions, as seen in 7-azaindole derivatives . Microwave-assisted synthesis further enhances reaction control for thiochromeno[2,3-b]pyridines .
Q. What strategies improve the pharmacokinetic properties of this compound derivatives?
- Methodology :
- Structural modifications : Introducing hydrophilic groups (e.g., carboxamides) at the 5-position enhances solubility .
- Prodrug approaches : Methyl ester derivatives (e.g., methyl 2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-4-fluorobenzoate) improve bioavailability .
- SAR studies : Methoxyphenyl or trifluoromethyl substitutions optimize binding to hydrophobic pockets in kinases .
Q. How do researchers resolve contradictions between in vitro and in vivo efficacy data for pyrrolo[2,3-b]pyridine-based therapeutics?
- Methodology :
- Mechanistic profiling : Compare enzyme inhibition (IC₅₀) with cellular assays (e.g., apoptosis induction in DMPM models) to identify off-target effects .
- Metabolic stability assays : Use liver microsomes to assess compound degradation. For example, 3f derivative showed synergistic effects with paclitaxel in vivo despite moderate in vitro potency .
Data-Driven Insights
Q. What computational tools are used to design this compound derivatives with enhanced target affinity?
- Methodology :
- Docking studies : Predict binding modes to kinases (e.g., FGFR1’s hinge region) using Schrödinger Suite or AutoDock .
- DFT calculations : Analyze charge distribution (e.g., HOMO-LUMO gaps of 3.59 eV) to correlate electronic structure with reactivity .
- QSAR models : Optimize substituents at the 3- and 5-positions for improved ligand efficiency .
Q. What analytical challenges arise in characterizing reactive intermediates during pyrrolo[2,3-b]pyridine synthesis?
- Methodology :
- In situ monitoring : Use LC-MS or Raman spectroscopy to track transient intermediates (e.g., nitroso derivatives).
- Isolation techniques : Silica gel chromatography or recrystallization resolves regioisomers (e.g., distinguishing 5-bromo vs. 7-bromo isomers) .
Biological and Safety Considerations
Q. What in vivo models validate the antitumor efficacy of this compound derivatives?
- Methodology :
Q. What safety data exist for this compound?
- Methodology :
Limited toxicological data are available. Preliminary assessments (e.g., RTECS: UY8710000) recommend standard handling (gloves, ventilation) due to unstudied organ toxicity . Prioritize Ames tests and acute toxicity studies in early development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
